

# An In-depth Technical Guide to 2-Chloro-3-iodophenol

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## Compound of Interest

Compound Name: 2-Chloro-3-iodophenol

Cat. No.: B1312723

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This technical guide provides a comprehensive overview of **2-Chloro-3-iodophenol**, a halogenated aromatic compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identity, physical properties, and a detailed synthesis protocol.

## Chemical Identity and Synonyms

The compound with the structure of a phenol ring substituted with a chlorine atom at the second position and an iodine atom at the third position is formally named according to IUPAC nomenclature.

IUPAC Name: **2-Chloro-3-iodophenol**[\[1\]](#)

Synonyms:

- Phenol, 2-chloro-3-iodo-[\[1\]](#)[\[2\]](#)

CAS Number: 666727-31-7[\[1\]](#)[\[3\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-3-iodophenol** is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClIO	[1][2]
Molecular Weight	254.45 g/mol	[1][2]
Appearance	Light brown to brown solid	[1]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	[1]

## Synthesis of 2-Chloro-3-iodophenol

The synthesis of **2-Chloro-3-iodophenol** can be achieved through a multi-step process starting from 2-amino-3-nitrophenol. The detailed experimental protocol is outlined below.

### Experimental Protocol:

#### Step 1: Synthesis of 2-Chloro-3-nitrophenol

- A suspension of 2-amino-3-nitrophenol (10 g, 65 mmol) is prepared in concentrated hydrochloric acid (10 mL).
- An aqueous solution of sodium nitrite (5.1 g, 73.3 mmol) in 60 mL of water is added dropwise to the suspension at 0 °C.
- The mixture is stirred for 30 minutes.
- A 10% H<sub>2</sub>SO<sub>4</sub> solution (3 mL) containing CuCl (12.8 g, 130 mmol) is then added.
- The reaction mixture is stirred for an additional 18 hours.
- The mixture is filtered, and the filter cake is washed with water.
- The filtrate is extracted with ethyl acetate (3 x 70 mL).
- The combined organic layers are concentrated to yield 2-chloro-3-nitrophenol (7 g, 62% yield).[4]

### Step 2: Synthesis of 3-Amino-2-chlorophenol

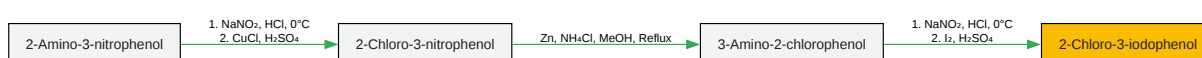
- 2-Chloro-3-nitrophenol (6 g, 35 mmol) is dissolved in methanol (100 mL).
- Ammonium chloride (9.4 g, 175.7 mmol) and zinc powder (46 g, 702.8 mmol) are added to the solution.
- The mixture is refluxed for 1 hour.
- The reaction mixture is then filtered and concentrated to give 3-amino-2-chlorophenol (4.5 g, 90% yield) as a purple solid.<sup>[4]</sup>

### Step 3: Synthesis of **2-Chloro-3-iodophenol**

- A suspension of 3-amino-2-chlorophenol (4.5 g, 31 mmol) is made in concentrated hydrochloric acid (10 mL).
- An aqueous solution of sodium nitrite (2.5 g, 35 mmol) in 50 mL of water is added dropwise at 0 °C.
- After stirring for 30 minutes, a 10% H<sub>2</sub>SO<sub>4</sub> solution (3 mL) of iodine (10.4 g, 63 mmol) is added.
- The mixture is stirred for 2 hours at room temperature.
- The reaction mixture is filtered.
- The filtrate is extracted with ethyl acetate and the organic layer is concentrated to afford **2-chloro-3-iodophenol** (6 g, 75% yield) as a dark purple solid.<sup>[4]</sup>

## Synthesis Workflow

The following diagram illustrates the synthetic pathway for **2-Chloro-3-iodophenol** from 2-amino-3-nitrophenol.



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Caption: Synthetic pathway of **2-Chloro-3-iodophenol**.

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## References

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